N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide
Description
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O6S/c1-3-11-27(12-4-2)34(29,30)18-8-5-16(6-9-18)21(28)24-23-26-25-22(33-23)17-7-10-19-20(15-17)32-14-13-31-19/h5-10,15H,3-4,11-14H2,1-2H3,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDQXQGBIJUKRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C22H28N4O4S
- Molecular Weight : 444.55 g/mol
- CAS Number : 1215645-10-5
The structural features include a benzamide moiety linked to a dipropylsulfamoyl group and an oxadiazole ring, which is known for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product. The synthetic pathways often utilize various coupling reactions to form the oxadiazole ring and subsequent modifications to introduce the sulfamoyl group.
Antitumor Activity
Recent studies have highlighted the antitumor potential of oxadiazole derivatives. For instance, a series of benzo[c][1,2,5]oxadiazole derivatives were synthesized and evaluated for their ability to inhibit PD-L1, a protein that plays a crucial role in tumor immune evasion. One such derivative demonstrated an IC50 value of 1.8 nM, indicating significant potency compared to traditional inhibitors like BMS-1016 .
The mechanism by which this compound exerts its biological effects is believed to involve modulation of immune checkpoints and enhancement of antitumor immunity. This is particularly relevant in the context of immunotherapy where blocking PD-L1 can restore T-cell activity against tumors.
Case Studies
Several case studies have been conducted to evaluate the efficacy of oxadiazole derivatives in vivo. For example:
- Study on PD-L1 Inhibition :
- In Vivo Antitumor Efficacy :
Comparative Analysis
| Compound Name | IC50 (nM) | Kd (nM) | EC50 (nM) | Mechanism |
|---|---|---|---|---|
| This compound | 1.8 | 3.34 | 375 | PD-L1 Inhibition |
| BMS-1016 | 36 | N/A | 2075 | PD-L1 Inhibition |
Comparison with Similar Compounds
Key Differences:
Substituent Effects :
- The dipropylsulfamoyl group introduces two linear alkyl chains, increasing lipophilicity (logP ~3.8) compared to the cyclic 4-methylpiperidinylsulfonyl group (logP ~3.2). This difference may enhance membrane permeability but reduce aqueous solubility.
- The piperidinyl group’s rigid, nitrogen-containing ring could engage in stronger hydrogen bonding or steric interactions with target proteins, whereas the dipropyl chain favors hydrophobic binding pockets.
Metabolic Stability :
- The oxadiazole and benzodioxin moieties in both compounds confer resistance to oxidative degradation. However, the dipropylsulfamoyl group’s lack of tertiary amines (unlike the piperidinyl analog) may reduce susceptibility to cytochrome P450-mediated metabolism.
Synthetic Accessibility :
- The dipropylsulfamoyl derivative requires simpler alkylation steps, whereas the piperidinyl analog demands more complex cyclization and functionalization .
Research Findings and Implications
While direct pharmacological data for the target compound is sparse, studies on structural analogs highlight trends:
- Oxadiazole-containing sulfonamides frequently exhibit inhibitory activity against carbonic anhydrases or kinases due to sulfonamide-Zn²⁺ coordination or oxadiazole-mediated π-stacking .
- Benzodioxin derivatives are associated with anti-inflammatory or anticancer effects in preclinical models, though substituent-specific efficacy varies widely.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
